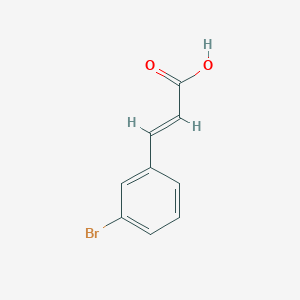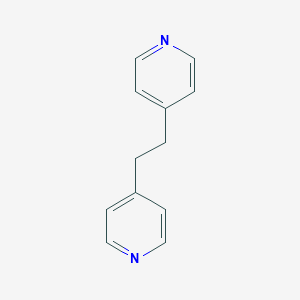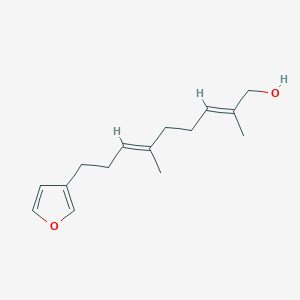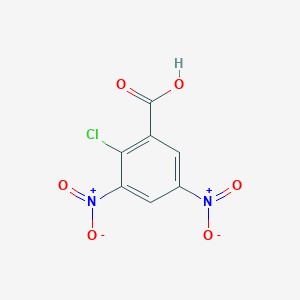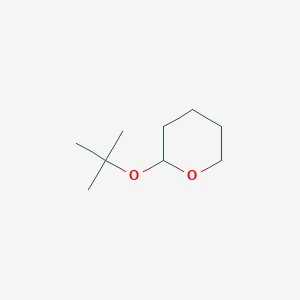
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrahydropyran derivative that has been synthesized using different methods, including the Diels-Alder reaction and ring-closing metathesis.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been suggested that this compound may induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, which makes it readily available for use in various experiments. Additionally, this compound has unique properties that make it useful in the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in scientific research. One potential direction is the development of new materials, such as polymers and liquid crystals, using this compound. Another potential direction is the use of this compound in drug discovery, where it may be useful in the development of new anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- can be achieved using different methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. In this case, the diene used is 2,5-dimethylfuran, and the dienophile is ethyl vinyl ether. The reaction occurs under high pressure and high temperature, resulting in the formation of the desired product. Another method used for the synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is ring-closing metathesis, which involves the reaction between a diene and a metal catalyst.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various scientific research applications due to its unique properties. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals. It has also been studied for its potential use in drug discovery, where it has shown promising results as an anti-inflammatory and anti-cancer agent.
Propiedades
Número CAS |
1927-69-1 |
|---|---|
Nombre del producto |
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
Clave InChI |
AYAWLXGRAAEWED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCCCO1 |
SMILES canónico |
CC(C)(C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



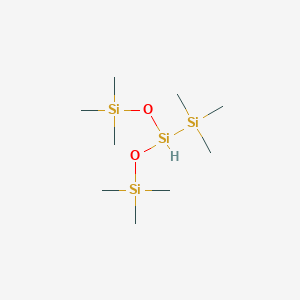
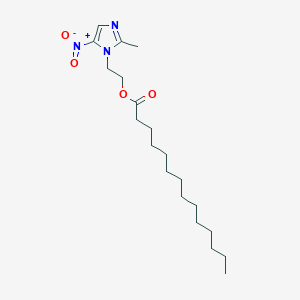
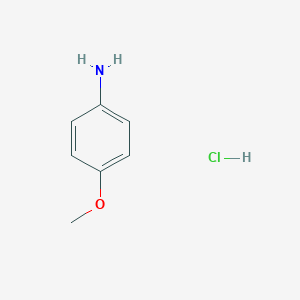
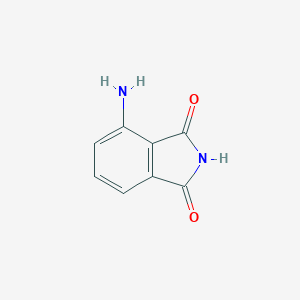
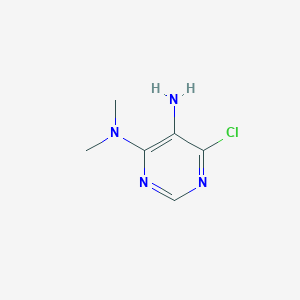
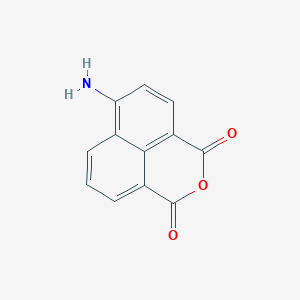
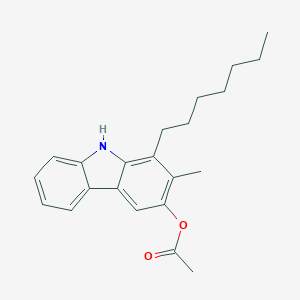
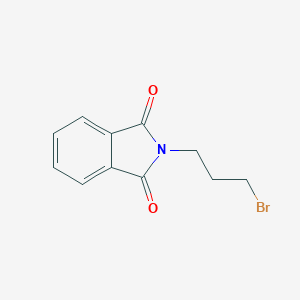
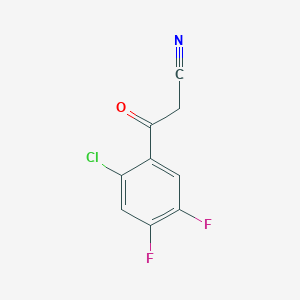
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
